BenchChemオンラインストアへようこそ!

N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Physicochemical property Salt screening Drug formulation

N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine (CAS 645-30-7) is an N²-phenethyl-substituted 1,3,5-triazine-2,4-diamine derivative with molecular formula C₁₁H₁₃N₅ and molecular weight 215.25 g/mol. The compound belongs to the broader class of 2,4-diamino-s-triazines, which includes benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine, CAS 91-76-9) and acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine, CAS 542-02-9).

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 645-30-7
Cat. No. B1619274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
CAS645-30-7
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=NC(=N2)N
InChIInChI=1S/C11H13N5/c12-10-14-8-15-11(16-10)13-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14,15,16)
InChIKeyFGPGUEZCWJZEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine (CAS 645-30-7) Procurement-Relevant Physicochemical and Pharmacological Baseline


N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine (CAS 645-30-7) is an N²-phenethyl-substituted 1,3,5-triazine-2,4-diamine derivative with molecular formula C₁₁H₁₃N₅ and molecular weight 215.25 g/mol [1]. The compound belongs to the broader class of 2,4-diamino-s-triazines, which includes benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine, CAS 91-76-9) and acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine, CAS 542-02-9). Unlike these C6-substituted analogs, the phenethyl moiety in the target compound is attached via an exocyclic secondary amine at the N² position, fundamentally altering its electronic properties, conformational flexibility, and target-binding potential [2]. The compound is commercially available as a free base in 95–98% purity and as a hydrochloride salt (CAS 51079-87-9), the latter being specifically disclosed in a patent as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) [3].

Why Benzoguanamine, Acetoguanamine, or Lamotrigine Cannot Substitute N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine in OXPHOS-Targeted and CNS-Penetrant Research


Within the 2,4-diamino-s-triazine family, generic interchange is precluded by the decisive impact of the N²-phenethyl substitution on three key molecular properties: (i) a >10-unit increase in predicted basic pKa (from ~4.2 to 14.97) that enables salt formation and alters pharmacokinetics [1]; (ii) a 14% reduction in topological polar surface area relative to benzoguanamine (76.7 vs. 90.7 Ų), improving predicted CNS permeability ; and (iii) a 4-fold increase in rotatable bonds (4 vs. 1) that facilitates conformational sampling of biological targets distinct from those engaged by rigid C6-phenyl analogs [1]. Critically, the N²-phenethyl free base (CAS 645-30-7) and its hydrochloride salt (CAS 51079-87-9) are specifically disclosed as mitochondrial oxidative phosphorylation (OXPHOS) inhibitors in patent WO2015160220A1 [2], a biological mechanism that has not been reported for benzoguanamine, acetoguanamine, or the C6-phenethyl regioisomer (CAS 6945-58-0). Consequently, any substitution by a C6-substituted analog compromises both the biological target engagement and the key physicochemical parameters that govern in vivo disposition.

Quantitative Comparative Evidence for N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine vs. Closest Triazine Analogs


Predicted Basicity: >10-Unit pKa Increase Over Benzoguanamine Enables Selective Salt Formation

The target compound exhibits a JChem-predicted acidic pKa of 14.97, compared to a predicted acidic pKa of 4.22 for benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine) and 4.49 for acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine) [1]. This >10 pKa-unit increase shifts the compound from the weakly acidic range into the basic range, meaning it will be predominantly protonated and positively charged at physiological pH 7.4 (LogD 1.86) [2]. In contrast, benzoguanamine remains largely neutral at pH 7.4 [3].

Physicochemical property Salt screening Drug formulation

Topological Polar Surface Area: 76.7 Ų versus 90.7 Ų for Benzoguanamine Improves Predicted CNS Penetration

The target compound has a topological polar surface area (TPSA) of 76.7 Ų [1]. The closest structural analog, benzoguanamine, has a TPSA of 90.7 Ų . The 14.0 Ų (15.4%) reduction in TPSA falls below the widely accepted CNS penetration threshold of <90 Ų, whereas benzoguanamine sits at the borderline. The additional N-phenethyl linker introduces 4 rotatable bonds versus 1 for benzoguanamine [1], which further contributes to conformational shielding of polar groups and enhanced membrane permeability potential [2].

CNS drug design Blood-brain barrier permeability Physicochemical profiling

OXPHOS Inhibition: Patent-Supported Mitochondrial Targeting Absent in Benzoguanamine or C6-Phenethyl Regioisomer

Patent WO2015160220A1 explicitly discloses N-2-phenethyl-1,3,5-triazine-2,4-diamine (as the hydrochloride salt, CAS 51079-87-9) as a guanidine compound capable of inhibiting mitochondrial oxidative phosphorylation (OXPHOS) and reprogramming cellular metabolism [1]. No comparable OXPHOS inhibition has been reported for benzoguanamine (CAS 91-76-9), the C6-phenethyl regioisomer (CAS 6945-58-0), or acetoguanamine (CAS 542-02-9) in any peer-reviewed literature or patent [2]. The biological mechanism of OXPHOS inhibition is structurally dependent on the N²-phenethylguanidine pharmacophore, which is absent in all C6-substituted triazine analogs [3].

Mitochondrial oxidative phosphorylation Cancer metabolism OXPHOS inhibitor

Synthetic Accessibility: Room-Temperature Aqueous Synthesis Versus High-Temperature Benzoguanamine Route

The hydrochloride salt of the target compound is synthesized from 2,4-dichloro-1,3,5-triazine and 2-phenylethylamine in the presence of ammonium hydroxide, with dichloromethane/water as solvent, at ambient temperature (reaction time 2.17 h), yielding 33.5% [1]. In contrast, benzoguanamine synthesis requires condensation of dicyandiamide with benzonitrile at elevated temperatures (80–230 °C) in organic solvents, with reported yields of 75–95% but requiring specialized high-pressure equipment [2]. The milder reaction conditions of the target compound enable cost-effective laboratory-scale synthesis without specialized thermal equipment, facilitating rapid analog generation for SAR studies [3].

Synthetic chemistry Process chemistry Building block procurement

Conformational Flexibility: 4 Rotatable Bonds Enables Diverse Target Engagement Versus Rigid C6-Aryl Analogs

The target compound possesses 4 rotatable bonds (N-phenethyl linker contributes 3; one additional within the triazine-NH₂ groups), compared to 1 rotatable bond in benzoguanamine (C-phenyl rotation only) and 0 in acetoguanamine [1]. The increased conformational entropy allows the phenethyl group to adopt diverse spatial orientations, potentially enabling engagement with binding pockets that are sterically inaccessible to the planar, rigid C6-aryl analogs [2]. This structural feature is consistent with the compound's disclosure as an OXPHOS inhibitor, where conformational flexibility may facilitate interaction with mitochondrial protein targets [3].

Ligand-based drug design Conformational analysis Structure-activity relationships

Optimal Research and Procurement Application Scenarios for N-(2-Phenylethyl)-1,3,5-triazine-2,4-diamine


Mitochondrial OXPHOS Inhibitor Screening and Cancer Metabolism Target Validation

The patent disclosure of WO2015160220A1 establishing N-2-phenethyl-1,3,5-triazine-2,4-diamine hydrochloride as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) [1] makes this compound the only structurally defined triazine-2,4-diamine scaffold with documented OXPHOS activity. Researchers investigating metabolic reprogramming in cancer (Warburg effect) or mitochondrial disorders should procure this compound specifically—benzoguanamine, the C6-phenethyl regioisomer (CAS 6945-58-0), or lamotrigine have no reported OXPHOS inhibition and cannot serve as mechanism-based replacements [2]. The compound can be used as a starting point for structure-activity relationship (SAR) studies, leveraging the room-temperature synthetic route to generate focused analog libraries [3].

CNS-Penetrant Lead Optimization Leveraging Favorable Physicochemical Profile

With a topological polar surface area (TPSA) of 76.7 Ų—substantially below the 90 Ų BBB penetration threshold—combined with a LogP of 1.87, this compound exhibits a predicted CNS multiparameter optimization (MPO) score superior to benzoguanamine (TPSA 90.7 Ų, LogP 1.38) [1]. Neuroscience drug discovery programs targeting CNS receptors, transporters, or mitochondrial function in neurodegenerative diseases should select this scaffold for its enhanced predicted brain penetration. The 4 rotatable bonds provide conformational flexibility to adapt to diverse CNS target binding pockets, an advantage over the rigid benzoguanamine core [2].

Salt-Selection and Formulation Development Enabled by High Basicity

The predicted acidic pKa of 14.97 (>10 units higher than benzoguanamine at pKa 4.22) dictates that the target compound will be predominantly protonated at physiological pH [1]. This property enables straightforward hydrochloride salt formation (CAS 51079-87-9) under mild aqueous conditions, as demonstrated in the synthetic protocol yielding 33.5% of the HCl salt [2]. Pharmaceutical development teams focused on improving aqueous solubility, dissolution rate, or solid-state stability through salt formation should preferentially select this compound over benzoguanamine, which cannot form stable hydrochloride salts under comparable conditions due to its weakly acidic character [3].

Medicinal Chemistry Scaffold Diversification and Fragment-Based Drug Discovery

The N²-phenethyl substitution pattern provides a unique vector for chemical space exploration that is geometrically and electronically distinct from the C6-aryl substitution of traditional guanamines [1]. With 4 rotatable bonds and an sp³-hybridized linker carbon, this compound serves as a privileged scaffold for fragment-growing strategies. Its room-temperature synthesis from 2,4-dichloro-1,3,5-triazine and primary amines [2] enables rapid parallel synthesis of focused libraries, making it an ideal building block for high-throughput medicinal chemistry campaigns that cannot be replicated with the high-temperature benzoguanamine synthesis route requiring pressure vessels [3].

Quote Request

Request a Quote for N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.